molecular formula C9H9NaO6S B13728493 Acetic acid, (4-methylsulfophenoxy)-, monosodium salt CAS No. 35038-81-4

Acetic acid, (4-methylsulfophenoxy)-, monosodium salt

Cat. No.: B13728493
CAS No.: 35038-81-4
M. Wt: 268.22 g/mol
InChI Key: RJTAXJXQJCDFOY-UHFFFAOYSA-M
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Description

Acetic acid, (4-methylsulfophenoxy)-, monosodium salt is a chemical compound with the molecular formula C9H9O6SNa. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (4-methylsulfophenoxy) group, and the compound is neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-methylsulfophenoxy)-, monosodium salt typically involves the sulfonation of 4-methylphenol (p-cresol) followed by esterification with acetic acid. The reaction conditions often require the use of a sulfonating agent such as sulfuric acid or chlorosulfonic acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfonating agents and neutralizing agents, followed by purification steps such as crystallization or filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-methylsulfophenoxy)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Acetic acid, (4-methylsulfophenoxy)-, monosodium salt has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer component in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (4-methylsulfophenoxy)-, monosodium salt involves its interaction with specific molecular targets. The sulfonate group can participate in ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also act as a surfactant, affecting the solubility and stability of other molecules in solution.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (4-methylphenoxy)-, monosodium salt: Similar structure but lacks the sulfonate group.

    Acetic acid, (4-chlorophenoxy)-, monosodium salt: Contains a chlorine atom instead of a methylsulfonyl group.

    Acetic acid, (4-nitrophenoxy)-, monosodium salt: Contains a nitro group instead of a methylsulfonyl group.

Uniqueness

Acetic acid, (4-methylsulfophenoxy)-, monosodium salt is unique due to the presence of the sulfonate group, which imparts distinct chemical properties such as increased solubility in water and the ability to participate in specific ionic interactions. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

35038-81-4

Molecular Formula

C9H9NaO6S

Molecular Weight

268.22 g/mol

IUPAC Name

sodium;2-(4-methyl-2-sulfophenoxy)acetate

InChI

InChI=1S/C9H10O6S.Na/c1-6-2-3-7(15-5-9(10)11)8(4-6)16(12,13)14;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1

InChI Key

RJTAXJXQJCDFOY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

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